![molecular formula C12H19BrClNO B1395347 2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride CAS No. 5465-19-0](/img/structure/B1395347.png)
2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride
Description
Synthesis Analysis
The compound plays a role in the synthesis of radiolabeled drugs, such as in the creation of carbon-14 labeled clomiphene, a nonsteroidal triphenylethylene derivative used as an antiestrogen. It is also involved in methods for synthesizing and radiolabeling novel compounds, which can be crucial in biomedical research and drug development.Molecular Structure Analysis
The molecular formula of 2-(2-bromophenoxy)-N,N-diethylethanamine is C10H19BrN. For a similar compound, 2-(2-Bromophenoxy)propanal, the molecular formula is C9H9BrO2 .Chemical Reactions Analysis
The homogeneous, gas-phase oxidative thermal degradation of 2-bromophenol was studied in a 1 cm i.d., fused silica flow reactor at a concentration of 88 ppm, reaction time of 2.0 s, over a temperature range from 300 to 1000 °C . Observed products in order of yield were dibenzo-p-dioxin (DD) > 4,6-dibromodibenzofuran (4,6-DBDF) > 4-monobromodibenzofuran (4-MCDF), dibenzofuran (DF), 1-monobromodibenzo-p-dioxin (1-MBDD), naphthalene, bromonaphthalene, 2,4-dibromophenol, 2,6-dibromophenol, phenol, bromobenzene, and benzene .Physical And Chemical Properties Analysis
2-(2-bromophenoxy)-N,N-diethylethanamine is a colorless liquid at room temperature. For a similar compound, 2-(2-Bromophenoxy)propanal, the molecular weight is 212.04 g/mol .properties
IUPAC Name |
2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13;/h5-8H,3-4,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUKIVDDIOYDPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5465-19-0 | |
Record name | NSC28993 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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